molecular formula C8H10ClNO B14902890 (2-Amino-4-chloro-3-methylphenyl)methanol

(2-Amino-4-chloro-3-methylphenyl)methanol

Cat. No.: B14902890
M. Wt: 171.62 g/mol
InChI Key: GEUHYPWNEYEHBE-UHFFFAOYSA-N
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Description

(2-Amino-4-chloro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H10ClNO It is a derivative of benzyl alcohol, featuring an amino group, a chloro substituent, and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-chloro-3-methylphenyl)methanol typically involves the reduction of corresponding nitro compounds or the direct amination of chloromethylated aromatic compounds. One common method is the reduction of 2-nitro-4-chloro-3-methylbenzyl alcohol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions include:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Ethanol

    Temperature: Room temperature

    Pressure: Atmospheric pressure

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance efficiency and yield. The reaction parameters are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-chloro-3-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: 2-Amino-4-chloro-3-methylbenzaldehyde or 2-Amino-4-chloro-3-methylbenzoic acid.

    Reduction: 2-Amino-4-chloro-3-methylphenylamine.

    Substitution: 2-Amino-4-hydroxy-3-methylphenylmethanol.

Scientific Research Applications

(2-Amino-4-chloro-3-methylphenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of (2-Amino-4-chloro-3-methylphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylphenol
  • 2-Amino-4-chlorophenol
  • 2-Amino-3-methylphenol

Uniqueness

(2-Amino-4-chloro-3-methylphenyl)methanol is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

(2-amino-4-chloro-3-methylphenyl)methanol

InChI

InChI=1S/C8H10ClNO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3

InChI Key

GEUHYPWNEYEHBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)CO)Cl

Origin of Product

United States

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